molecular formula C10H8ClF3O3 B12090081 3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid

3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid

Cat. No.: B12090081
M. Wt: 268.61 g/mol
InChI Key: OMTLVIQEJAFGHP-UHFFFAOYSA-N
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Description

3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid is an organic compound with the molecular formula C10H8ClF3O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 3-position and a 3,3,3-trifluoropropoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzoic acid and 3,3,3-trifluoropropanol.

    Reaction: The 3-chlorobenzoic acid is reacted with 3,3,3-trifluoropropanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of amides or thioethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoropropoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom may participate in hydrogen bonding or other interactions with target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorobenzoic acid
  • 3-Chloro-4-(trifluoromethyl)benzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid

Uniqueness

3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid is unique due to the presence of both chlorine and trifluoropropoxy groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

3-Chloro-4-(3,3,3-trifluoropropoxy)benzoic acid is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H10ClF3O3
  • Molecular Weight : 292.65 g/mol
  • CAS Number : 63734-62-3
  • Appearance : White crystalline powder

The biological activity of this compound primarily involves its interaction with various biochemical pathways. It is known to inhibit certain enzymes and modulate receptor activity, which can lead to significant physiological effects.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase activity, which is crucial for maintaining acid-base balance in biological systems .

Biological Activity

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : It has been observed to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that it may have anticancer effects by inducing apoptosis in cancer cells.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced edema in animal models
AnticancerInduced apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving rodents with induced paw edema, administration of the compound resulted in a marked reduction in swelling compared to the control group. The anti-inflammatory effect was attributed to the inhibition of pro-inflammatory cytokines.

Case Study 3: Anticancer Activity

Another investigation focused on the compound's effects on human cancer cell lines. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Properties

Molecular Formula

C10H8ClF3O3

Molecular Weight

268.61 g/mol

IUPAC Name

3-chloro-4-(3,3,3-trifluoropropoxy)benzoic acid

InChI

InChI=1S/C10H8ClF3O3/c11-7-5-6(9(15)16)1-2-8(7)17-4-3-10(12,13)14/h1-2,5H,3-4H2,(H,15,16)

InChI Key

OMTLVIQEJAFGHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OCCC(F)(F)F

Origin of Product

United States

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